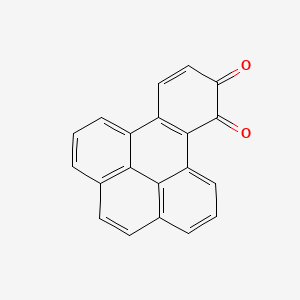
Benzo(e)pyrene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzo(e)pyrene-9,10-dione is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C20H10O2 It is a derivative of benzo(e)pyrene, characterized by the presence of two ketone groups at the 9 and 10 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzo(e)pyrene-9,10-dione typically involves the oxidation of benzo(e)pyrene. One common method is the use of ruthenium salt catalysts to facilitate the oxidation process . The reaction conditions often include mild temperatures and controlled concentrations of the oxidizing agent to achieve a fair yield of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, are likely applied to maximize yield and purity.
化学反応の分析
Types of Reactions
Benzo(e)pyrene-9,10-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex polycyclic structures.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield polycyclic quinones, while reduction can produce dihydroxy derivatives.
科学的研究の応用
Benzo(e)pyrene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex polycyclic aromatic compounds.
Biology: Studies have explored its interactions with biological macromolecules, such as DNA and proteins.
Industry: It is used in the development of materials with specific electronic and photophysical properties.
作用機序
The mechanism of action of benzo(e)pyrene-9,10-dione involves its interaction with cellular components, leading to oxidative stress and DNA damage. The compound can generate reactive oxygen species (ROS) that induce oxidative stress, affecting cellular functions . It also forms adducts with DNA, leading to mutations and potential carcinogenic effects .
類似化合物との比較
Similar Compounds
- Benzo(a)pyrene-7,8-dione
- Benzo(a)pyrene-9,10-dione
- Benzo(a)pyrene-11,12-dione
Comparison
Benzo(e)pyrene-9,10-dione is unique due to its specific substitution pattern, which influences its reactivity and interactions with biological molecules.
特性
CAS番号 |
82120-24-9 |
|---|---|
分子式 |
C20H10O2 |
分子量 |
282.3 g/mol |
IUPAC名 |
benzo[e]pyrene-9,10-dione |
InChI |
InChI=1S/C20H10O2/c21-16-10-9-14-13-5-1-3-11-7-8-12-4-2-6-15(18(12)17(11)13)19(14)20(16)22/h1-10H |
InChIキー |
OVEGFDZXZFWJCE-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C3C(=C1)C4=C(C5=CC=CC(=C53)C=C2)C(=O)C(=O)C=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,4-Bis[(2,6-dichlorophenyl)-phenylmethyl]-2-oxido-1,2,5-oxadiazol-2-ium](/img/structure/B14423176.png)
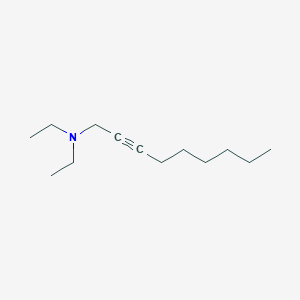
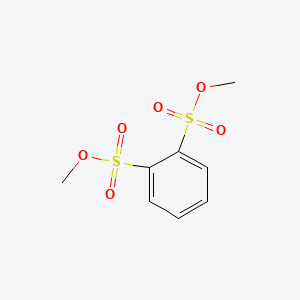
![Benzenemethanol, 2-[[(2-aminophenyl)methyl]amino]-](/img/structure/B14423187.png)
![Trimethyl{3-[(oxan-2-yl)oxy]but-1-yn-1-yl}silane](/img/structure/B14423200.png)
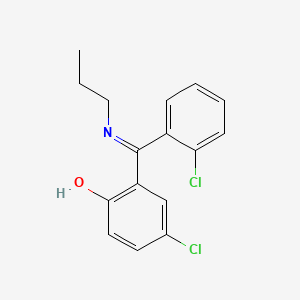
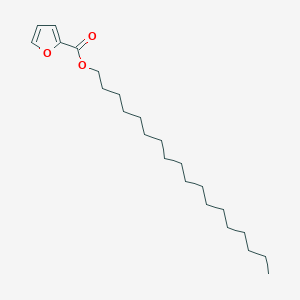
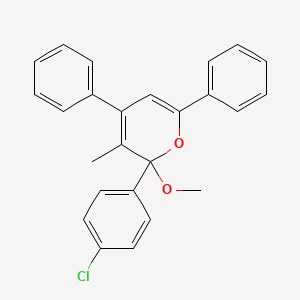
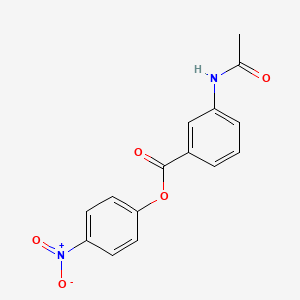
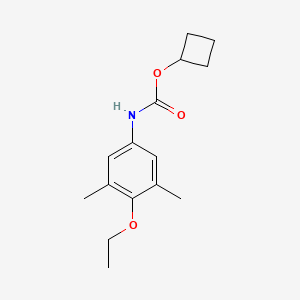
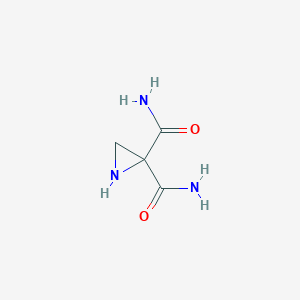

![2-Hydroxy-3-[(1H-indol-4-yl)oxy]-N-(propan-2-yl)propanamide](/img/structure/B14423252.png)
methanone](/img/structure/B14423254.png)
